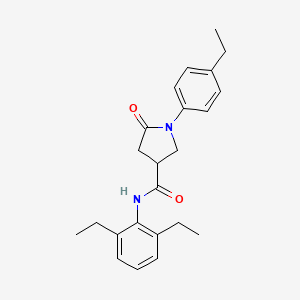
2-(4-methoxyphenyl)-2-methylsuccinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-2-methylsuccinonitrile, also known as MMST, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MMST belongs to the class of nitriles and is widely used as a building block in organic synthesis. In
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-2-methylsuccinonitrile is not fully understood. However, it is believed that 2-(4-methoxyphenyl)-2-methylsuccinonitrile exerts its biological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 2-(4-methoxyphenyl)-2-methylsuccinonitrile has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-2-methylsuccinonitrile has been shown to exert various biochemical and physiological effects, including antioxidant, anti-inflammatory, antibacterial, and antifungal activities. Moreover, 2-(4-methoxyphenyl)-2-methylsuccinonitrile has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenyl)-2-methylsuccinonitrile possesses several advantages for lab experiments, including its high purity and yield, easy synthesis method, and wide range of potential applications. However, 2-(4-methoxyphenyl)-2-methylsuccinonitrile also has some limitations, including its potential toxicity at high concentrations and limited solubility in water.
Orientations Futures
There are several future directions for the research and development of 2-(4-methoxyphenyl)-2-methylsuccinonitrile. One potential direction is to explore its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential as an antibacterial and antifungal agent for the development of new antibiotics. Moreover, further studies are needed to fully understand the mechanism of action of 2-(4-methoxyphenyl)-2-methylsuccinonitrile and to explore its potential side effects and toxicity.
Méthodes De Synthèse
2-(4-methoxyphenyl)-2-methylsuccinonitrile can be synthesized via several methods, including the reaction of 4-methoxybenzyl cyanide with methyl acrylate, followed by hydrogenation and cyclization. Another method involves the reaction of 4-methoxybenzyl cyanide with ethyl acrylate, followed by hydrogenation and cyclization. Both methods yield 2-(4-methoxyphenyl)-2-methylsuccinonitrile with high purity and yield.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-2-methylsuccinonitrile has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit excellent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Moreover, 2-(4-methoxyphenyl)-2-methylsuccinonitrile has been shown to possess potent antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-2-methylbutanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-12(9-14,7-8-13)10-3-5-11(15-2)6-4-10/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUOUPQNVZWNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)(C#N)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-methylbutanedinitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(4-{4-methyl-3-[(methylamino)sulfonyl]phenyl}-1-phthalazinyl)amino]benzoate](/img/structure/B4959711.png)
![methyl 4-{3-methoxy-4-[(2-thienylcarbonyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4959717.png)
![4-[(tert-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B4959723.png)

![N-[(3-isopropyl-5-isoxazolyl)methyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B4959737.png)
![2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4959757.png)
![N-(4-methoxyphenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4959760.png)
![5-acetyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B4959770.png)
![3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4959774.png)
![2-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4959784.png)
![1,8-dibromo-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4959793.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959795.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959803.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B4959816.png)